molecular formula C9H19NO2 B1386680 Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine CAS No. 883544-87-4

Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine

Cat. No.: B1386680
CAS No.: 883544-87-4
M. Wt: 173.25 g/mol
InChI Key: GBELRBNUQIOXJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine typically involves the reaction of tetrahydropyran derivatives with methylamine. One common method includes the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, followed by the reaction with methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the stability of the tetrahydropyran ring and the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine involves its interaction with specific molecular targets. The tetrahydropyran ring provides stability and facilitates the compound’s binding to target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in biochemical assays .

Comparison with Similar Compounds

Uniqueness: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine is unique due to the presence of both the tetrahydropyran ring and the amine group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and as a versatile reagent in organic synthesis .

Properties

IUPAC Name

N-methyl-2-(oxan-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-5-7-11-8-9-4-2-3-6-12-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELRBNUQIOXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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